1,2,3,4-Tetraphenyl-1,3-butadiene

Description

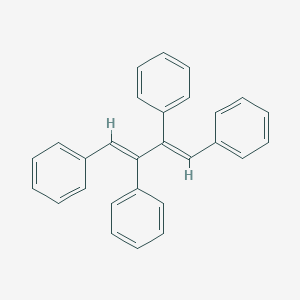

Structure

3D Structure

Properties

CAS No. |

1608-11-3 |

|---|---|

Molecular Formula |

C28H22 |

Molecular Weight |

358.5 g/mol |

IUPAC Name |

[(1E,3E)-1,3,4-triphenylbuta-1,3-dien-2-yl]benzene |

InChI |

InChI=1S/C28H22/c1-5-13-23(14-6-1)21-27(25-17-9-3-10-18-25)28(26-19-11-4-12-20-26)22-24-15-7-2-8-16-24/h1-22H/b27-21+,28-22+ |

InChI Key |

DAABVBOFAIYKNX-GPAWKIAZSA-N |

SMILES |

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=CC3=CC=CC=C3)C4=CC=CC=C4 |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3)\C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=CC3=CC=CC=C3)C4=CC=CC=C4 |

Other CAS No. |

1608-11-3 |

Pictograms |

Irritant |

Synonyms |

(1Z,3Z)-1,2,3,4-Tetraphenyl-1,3-butadiene |

Origin of Product |

United States |

Foundational & Exploratory

1,2,3,4-Tetraphenyl-1,3-butadiene: The Archetypal AIEgen

Topic: 1,2,3,4-Tetraphenyl-1,3-butadiene (1,2,3,4-TPB) Chemical Properties Content Type: Technical Whitepaper / Experimental Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Unlocking Solid-State Fluorescence through Restricted Intramolecular Rotation

Executive Summary & Molecular Distinction

In the landscape of organic optoelectronics, This compound (1,2,3,4-TPB) stands as a critical reference compound for Aggregation-Induced Emission (AIE) . Unlike its structural isomer, 1,1,4,4-tetraphenyl-1,3-butadiene (a conventional fluorophore used in scintillators), 1,2,3,4-TPB exhibits a non-emissive nature in dilute solutions but becomes highly luminescent upon aggregation or crystallization.[1][2]

This guide dissects the photophysical causality of this phenomenon, details the lithium-mediated synthesis protocol, and explores its utility as a "turn-on" probe for hydrophobic protein pockets in drug discovery.

Critical Isomer Distinction

| Feature | 1,2,3,4-TPB (Target) | 1,1,4,4-TPB (Common Scintillator) |

| Structure | Phenyls on C1, C2, C3, C4 | Phenyls geminal on C1, C4 |

| Solution Fluorescence | Negligible ( | Strong |

| Solid-State Fluorescence | Strong (AIE Active) | Strong (ACQ/Scintillation) |

| Mechanism | Restriction of Intramolecular Rotation (RIR) | Conventional Conjugation |

Photophysics: The RIR Mechanism

The fluorescence "turn-on" behavior of 1,2,3,4-TPB is governed by the Restriction of Intramolecular Rotation (RIR) .

-

In Solution: The four phenyl rings attached to the butadiene core act as rotors. Upon photoexcitation, these rings rotate freely, dissipating the excitonic energy via non-radiative thermal pathways.

-

In Aggregate/Crystal: Steric packing locks the phenyl rings in position. The non-radiative decay channel is blocked, forcing the exciton to decay radiatively, resulting in intense blue fluorescence.

Pathway Visualization (DOT Diagram)

The following diagram illustrates the energy dissipation competition between solution and solid states.

Figure 1: Mechanistic pathway of Aggregation-Induced Emission (AIE) in 1,2,3,4-TPB via Restriction of Intramolecular Rotation (RIR).

Synthesis Protocol: Lithium-Mediated Dimerization

While McMurry coupling is standard for tetraphenylethylene (TPE), the most robust synthesis for 1,2,3,4-TPB utilizes the reductive dimerization of diphenylacetylene (tolan).

Experimental Workflow

Reaction:

Reagents & Equipment[3][4]

-

Substrate: Diphenylacetylene (99%).

-

Reductant: Lithium metal (wire or granular, high purity).

-

Solvent: Anhydrous Diethyl Ether or THF (freshly distilled over Na/Benzophenone).

-

Atmosphere: Dry Argon or Nitrogen (Schlenk line required).

Step-by-Step Methodology

-

Activation: In a flame-dried Schlenk flask under Argon, place Lithium wire (cut into small pieces, 4.0 equiv).

-

Solvation: Add anhydrous ether. Stir vigorously to expose fresh metal surface.

-

Addition: Add Diphenylacetylene (1.0 equiv).

-

Dimerization: Stir at room temperature for 4–6 hours. The solution will turn deep red/brown, indicating the formation of the 1,4-dilithio-1,2,3,4-tetraphenyl-1,3-butadiene intermediate.

-

Note: The color change is the self-validating checkpoint for the formation of the active organolithium species.

-

-

Quenching: Cool the flask to 0°C. Carefully add degassed water or dilute HCl dropwise to hydrolyze the lithium species.

-

Isolation: Extract with dichloromethane. Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Recrystallize from ethanol/hexane or acetic acid to obtain white/pale yellow needles.

Synthesis Logic Diagram

Figure 2: Workflow for the reductive dimerization of diphenylacetylene to yield 1,2,3,4-TPB.

Characterization & Data Summary

The following data validates the successful synthesis and isomeric purity of 1,2,3,4-TPB.

| Property | Value / Observation | Note |

| Appearance | White to pale yellow needles | |

| Melting Point | 182–184 °C | Distinct from 1,1,4,4-isomer (~203 °C) |

| Aromatic protons only; vinylic protons absent due to tetrasubstitution | ||

| MS (EI) | Molecular ion peak | |

| Fluorescence (THF) | Non-emissive | |

| Fluorescence (Solid) | Bright Blue ( | AIE Effect Active |

Applications in Drug Development & Bio-Imaging[7]

For the pharmaceutical researcher, 1,2,3,4-TPB is not merely a dye; it is a conformational sensor .

Amyloid Fibril Detection

In neurodegenerative disease research (Alzheimer's, Parkinson's), detecting protein aggregation is critical.

-

Mechanism: Soluble 1,2,3,4-TPB is dark in aqueous buffer. When it encounters hydrophobic pockets within amyloid fibrils or protein aggregates, the molecule intercalates.

-

Result: The physical constraint of the protein pocket restricts the phenyl ring rotation (RIR), turning the fluorescence "ON".

-

Advantage: Higher signal-to-noise ratio compared to Thioflavin T (ThT) in some contexts due to the zero-background emission in the unbound state.

Nano-Drug Delivery Monitoring

TPB derivatives are used to encapsulate lipophilic drugs in micelles.

-

Intact Micelle: TPB is aggregated in the core

High Fluorescence. -

Drug Release: Micelle degrades, TPB disperses into solution

Fluorescence Quenching. -

Utility: Real-time tracking of drug release kinetics in vitro.

References

-

Mechanism of AIE in 1,2,3,4-TPB: Chen, J., Xu, B., Ouyang, X., Tang, B. Z., & Cao, Y. (2004).[5] Aggregation-Induced Emission of cis,cis-1,2,3,4-Tetraphenylbutadiene from Restricted Intramolecular Rotation.[2][5] The Journal of Physical Chemistry A, 108(37), 7522–7526.[5]

-

Synthesis via Lithium Dimerization: Eisch, J. J., & Kaska, W. C. (1966). Organometallic Compounds of Group III. Journal of the American Chemical Society.[5] (Standard reference for diphenylacetylene dimerization).

-

General AIE Review (Tang): Hong, Y., Lam, J. W., & Tang, B. Z. (2011).[6] Aggregation-induced emission.[5][7] Chemical Society Reviews, 40(11), 5361-5388.

-

Crystal Structure & Polymorphism: Bacchi, A., et al. (2016). Exploration of the polymorph landscape for 1,1,4,4-tetraphenyl-1,3-butadiene. CrystEngComm. (Provides comparative structural data relevant to distinguishing isomers).

Sources

1,2,3,4-Tetraphenyl-1,3-butadiene CAS number 806-71-3

Technical Guide: 1,2,3,4-Tetraphenyl-1,3-butadiene (CAS 806-71-3) [1][2][3][4]

Executive Summary

This compound (TPB) is a quintessential Aggregation-Induced Emission (AIE) luminogen, distinct from its structural isomer 1,1,4,4-tetraphenyl-1,3-butadiene.[4] Unlike conventional fluorophores that suffer from Aggregation-Caused Quenching (ACQ), TPB is virtually non-emissive in dilute solution but exhibits intense blue fluorescence upon aggregation or in the solid state.[4] This property stems from its propeller-shaped molecular architecture, which allows for the dissipation of excitation energy via intramolecular rotation in solution—a pathway that is mechanically restricted in the solid phase.

This guide details the synthesis, characterization, and application of TPB, specifically serving researchers in materials science and drug development who utilize AIEgens for fluorescent probes, bio-imaging nanoparticles, and optoelectronic devices.[4]

Part 1: Chemical Profile & Properties[5][6][7][8]

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 806-71-3 |

| Molecular Formula | C₂₈H₂₂ |

| Molecular Weight | 358.48 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Solubility | Soluble in THF, DCM, Toluene; Insoluble in Water, Methanol |

| Fluorescence (Soln) | Negligible (Quantum Yield |

| Fluorescence (Solid) | Strong Blue Emission ( |

| Emission Peak |

Part 2: Mechanism of Action (AIE)

The photophysical behavior of TPB is governed by the Restriction of Intramolecular Rotation (RIR) mechanism.

-

In Solution: The four phenyl rings attached to the butadiene core act as rotors. Upon photoexcitation, these rings rotate freely, dissipating the excitonic energy as heat (non-radiative decay), rendering the molecule non-emissive.[4]

-

In Aggregate/Solid: Physical packing constraints lock the phenyl rings in position. This restriction blocks the non-radiative decay channel, forcing the molecule to release energy as photons (radiative decay).

Figure 1: Mechanistic Pathway of AIE in TPB

Caption: Logical flow comparing the non-emissive solution state (top) vs. the highly emissive aggregate state (bottom) driven by RIR.

Part 3: Synthesis Protocol

Method: Reductive Dimerization of Diphenylacetylene Objective: Synthesis of this compound via a 1,4-dilithio intermediate.

Reagents & Equipment

-

Precursor: Diphenylacetylene (Tolan)

-

Reagent: Lithium shavings (clean, oxide-free)[4]

-

Solvent: Anhydrous THF (freshly distilled over Na/Benzophenone)

-

Quench: Methanol or Water

-

Atmosphere: Dry Nitrogen or Argon (Schlenk line required)

Step-by-Step Procedure

-

Activation:

-

Dimerization:

-

Add Diphenylacetylene (1.0 equiv) to the flask.

-

Stir the mixture vigorously at room temperature.

-

Observation: The solution will turn from colorless to a deep red/brown color, indicating the formation of the 1,4-dilithio-1,2,3,4-tetraphenylbutadiene intermediate.[4]

-

Allow the reaction to proceed for 4–12 hours to ensure complete conversion.

-

-

Hydrolysis (Quenching):

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add Methanol (excess) dropwise to quench the dilithio species.

-

Mechanism:[6] The Li atoms at positions 1 and 4 are replaced by protons.

-

The color will fade to pale yellow/white.

-

-

Work-up & Purification:

-

Evaporate the THF under reduced pressure.

-

Redissolve the residue in Dichloromethane (DCM) and wash with water (

). -

Dry the organic layer over anhydrous MgSO₄ and concentrate.

-

Purification: Recrystallize the crude solid from a Toluene/Heptane mixture or perform column chromatography (Silica gel, Hexane/DCM gradient) to isolate the pure 1,2,3,4-isomer.[4]

-

Figure 2: Synthesis Workflow

Caption: Step-by-step synthetic route from diphenylacetylene to purified TPB.

Part 4: Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following self-consistent checks:

-

NMR Spectroscopy (

H NMR in CDCl-

Diagnostic peaks for the phenyl protons should appear in the aromatic region (

6.8 – 7.5 ppm). -

Absence of peaks corresponding to the starting material (diphenylacetylene) or the 1,1,4,4-isomer (which has a different symmetry).[4]

-

Note: The 1,2,3,4-isomer exists primarily in the cis,cis-conformation in the solid state but may equilibrate in solution.[4]

-

-

AIE Validation Experiment (The "Water Fraction" Test):

-

Prepare a stock solution of TPB in THF (10

M). -

Prepare a series of mixtures with increasing water fractions (

: 0% to 99%). -

Result:

-

Why: This confirms the AIE property and distinguishes it from standard impurities.

-

Part 5: Applications in Drug Development & Research

While TPB itself is a hydrophobic scaffold, its derivatives and nano-aggregates are critical in bio-applications:

-

Fluorescent Organic Nanoparticles (FONs):

-

G-Quadruplex Probes (Ionic Derivatives):

-

Functionalizing the phenyl rings with cationic groups (e.g., pyridinium) creates water-soluble derivatives.[4]

-

Mechanism: These derivatives are non-emissive in buffer but "light up" upon binding to G-quadruplex DNA structures (found in telomeres and oncogene promoters), offering a tool for screening anti-cancer drugs that target these DNA structures.[4]

-

-

Optoelectronics:

-

Used as a blue emitter or dopant in Organic Light-Emitting Diodes (OLEDs) due to high solid-state quantum efficiency.[4]

-

References

-

Chen, J., et al. (2004).[4][7] "Aggregation-Induced Emission of cis,cis-1,2,3,4-Tetraphenylbutadiene from Restricted Intramolecular Rotation." The Journal of Physical Chemistry A, 108(37), 7522–7526.[4] Link[4]

-

Tang, B. Z., et al. (2001).[4] "Aggregation-induced emission of 1-methyl-1,2,3,4,5-pentaphenylsilole." Chemical Communications, (18), 1740-1741.[4] (Foundational AIE reference). Link

- Organic Syntheses. "this compound synthesis via Lithium mediated dimerization.

-

Zhao, Z., et al. (2020).[4] "Tetraphenylbutadiene-Based AIEgens: A Versatile Scaffold for Luminescent Materials."[4] Materials Chemistry Frontiers. Link

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C28H22 | CID 5377766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1,2,3,4-Tetraphenylbutadiene - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. prezi.com [prezi.com]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: Aggregation-Induced Emission (AIE) of 1,2,3,4-Tetraphenylbutadiene (TPBD)

Executive Summary

This technical guide provides a comprehensive analysis of 1,2,3,4-tetraphenylbutadiene (TPBD) , a non-planar luminogen exhibiting Aggregation-Induced Emission (AIE). Unlike conventional fluorophores (e.g., fluorescein) that suffer from Aggregation-Caused Quenching (ACQ), TPBD is non-emissive in dilute solutions but highly luminescent in the solid or aggregated state. This guide details the Restriction of Intramolecular Rotation (RIR) mechanism, validates the reductive coupling synthesis protocol , and outlines standardized methodologies for characterizing its photophysical properties.

Part 1: Molecular Architecture & Mechanism

The Propeller Architecture

The AIE activity of 1,2,3,4-TPBD stems from its highly sterically congested structure. The molecule consists of a butadiene backbone substituted with four phenyl rings.[1]

-

Steric Hindrance: The four phenyl rings cannot lie coplanar with the butadiene backbone due to steric repulsion between ortho-hydrogens.

-

Conformation: The molecule adopts a propeller-like geometry. This non-planarity is critical; it prevents the formation of excimers or

stacking interactions that typically quench fluorescence in the solid state (ACQ).

Mechanism: Restriction of Intramolecular Rotation (RIR)

The photophysical behavior of TPBD is governed by the RIR mechanism.

-

In Solution (Non-Emissive): The phenyl rings act as "rotors." Upon excitation, the energy is dissipated non-radiatively through the rotation of these rings (internal conversion). The excited state decays back to the ground state via thermal relaxation.

-

In Aggregate/Solid (Emissive): Physical constraint blocks the rotation of the phenyl rings. The non-radiative decay channel is closed (restricted), forcing the excited state to decay radiatively, resulting in strong fluorescence.

Mechanistic Pathway Diagram

The following diagram illustrates the energy dissipation pathways in solvated vs. aggregated states.

Figure 1: Mechanistic flow of Aggregation-Induced Emission in TPBD. In solution, energy is lost to rotation; in aggregates, rotation is blocked, enabling emission.

Part 2: Synthesis & Characterization[2][3]

Synthetic Route: Reductive Coupling

While many AIEgens (like TPE) are synthesized via McMurry coupling, 1,2,3,4-TPBD is most efficiently synthesized via the reductive dimerization of diphenylacetylene using lithium metal. This method yields the 1,4-dilithio intermediate, which upon hydrolysis provides the target butadiene.[2]

Reaction:

Experimental Protocol

Safety Note: Lithium metal is highly reactive with water. All steps must be performed under an inert atmosphere (Argon/Nitrogen).

Step-by-Step Methodology:

-

Preparation: Flame-dry a 100 mL Schlenk flask and flush with Argon.

-

Reagents: Add diphenylacetylene (10 mmol) and anhydrous diethyl ether (or THF) to the flask.

-

Lithiation: Add Lithium wire (cut into small pieces, 2.2 eq) to the solution.

-

Reaction: Stir at room temperature for 12–24 hours. The solution will turn deep red/brown, indicating the formation of the 1,4-dilithio-1,2,3,4-tetraphenylbutadiene intermediate.

-

Quenching: Cool the mixture to 0°C. Slowly add degassed water or dilute acid to hydrolyze the lithium species.

-

Isolation: Extract with dichloromethane. Wash the organic layer with brine, dry over MgSO

, and concentrate in vacuo. -

Purification: Recrystallize from ethanol/hexane to isolate the cis,cis-1,2,3,4-TPBD isomer (often the major product and most relevant for AIE).

Synthesis Workflow Diagram

Figure 2: Step-by-step synthesis workflow for 1,2,3,4-TPBD via reductive dimerization.

Part 3: Photophysical Properties

AIE Characterization Data

The hallmark of TPBD is the dramatic increase in quantum yield (

| Parameter | Solution State (Pure THF) | Aggregated State (90% Water) |

| State | Dissolved Molecular Species | Nano-aggregates / Suspension |

| Rotational Freedom | High (Free Rotation) | Restricted (RIR Active) |

| Emission Intensity | Negligible (Non-emissive) | High (Strong Fluorescence) |

| Emission Peak ( | N/A (or extremely weak ~500nm) | ~490–500 nm (Blue-Green) |

| Quantum Yield ( | < 0.5% | > 20% (Morphology dependent) |

Spectral Behavior[5]

-

Threshold: Aggregation typically onsets at a water fraction (

) of ~60-70%. -

Mie Scattering: In the UV-Vis absorption spectrum, the baseline elevates at high

due to light scattering by the nano-aggregates (Mie effect), confirming the presence of particles. -

Shift: Unlike planar dyes that red-shift due to stacking (J-aggregates), TPBD often shows a slight blue shift or stable emission upon aggregation because the twisted conformation prevents tight

overlap, maintaining the monomeric emissive nature but with higher efficiency.

Part 4: Applications

Bio-Imaging

Due to its "light-up" feature, TPBD derivatives are excellent for wash-free imaging.

-

Mechanism: The dye is dark in the culture medium (solution). Upon entering a cell and binding to hydrophobic organelles or proteins, rotation is restricted, and the dye lights up.

-

Advantage: High signal-to-noise ratio compared to ACQ dyes which fluoresce everywhere.

Chemo-Sensing (Viscosity & Explosives)

-

Viscosity Sensor: As environmental viscosity increases, the intramolecular rotation of TPBD is mechanically hindered, leading to a linear increase in fluorescence intensity.

-

Explosives Detection: Aggregates of TPBD films can be quenched by nitro-aromatics (e.g., TNT, Picric Acid) via electron transfer, acting as a "turn-off" sensor for explosives.

Part 5: Experimental Protocol: AIE Threshold Determination

Objective: Determine the critical water fraction (

-

Stock Solution: Prepare a

M stock solution of 1,2,3,4-TPBD in spectro-grade THF. -

Working Solutions: Prepare a series of 10 mL volumetric flasks.

-

Dilution: Add aliquots of the stock solution to each flask to maintain a final concentration of

M. -

Aggregation Induction: Add calculated volumes of water to each flask to create water fractions (

) of 0%, 10%, ... 90%, 99%. Fill the remainder with THF.-

Note: Add water slowly under vigorous stirring to ensure uniform nanoparticle formation.

-

-

Measurement:

-

Record UV-Vis absorption (check for scattering tail).

-

Record Photoluminescence (PL) spectra (Excitation

nm).

-

-

Analysis: Plot Maximum Emission Intensity (

) vs. Water Fraction (

References

-

Seminal AIE Paper (Mechanism): Cao, H. et al. "Aggregation-Induced Emission of cis,cis-1,2,3,4-Tetraphenylbutadiene from Restricted Intramolecular Rotation." The Journal of Physical Chemistry A, 108(37), 7522–7526 (2004).

-

Synthesis Validation (Lithium/Diphenylacetylene): Eisch, J. J. et al. "Organometallic compounds of Group III. I. The preparation of gallium-containing heterocycles from organolithium compounds." Journal of the American Chemical Society, 84(19), 3605-3610 (1962). (Describes the lithiation route for tetraphenylbutadiene backbone).

-

Review on AIE Systems: Mei, J. et al. "Aggregation-Induced Emission: The Whole Is More Brilliant than the Parts." Advanced Materials, 26(31), 5429-5479 (2014).

-

Crystal Structure & Properties: Zhang, Z. et al. "Tetraphenylbutadiene derivatives: aggregation-induced emission, enantioselectivity and optical waveguides." Journal of Materials Chemistry C, 5, 1826-1833 (2017).

Sources

Technical Guide: 1,2,3,4-Tetraphenyl-1,3-butadiene (TPBD) Aggregation-Induced Emission

Executive Summary

This technical guide details the photophysical mechanism, synthesis, and experimental validation of 1,2,3,4-tetraphenyl-1,3-butadiene (TPBD) as an Aggregation-Induced Emission (AIE) luminogen. Unlike conventional planar fluorophores (e.g., fluorescein, rhodamine) that suffer from Aggregation-Caused Quenching (ACQ) due to

This guide is designed for researchers requiring high-fidelity protocols for synthesizing TPBD, validating its AIE properties, and applying it in bio-imaging or optoelectronic scaffolds.

Part 1: Molecular Architecture & Mechanistic Core

Structural Dynamics

The 1,2,3,4-TPBD molecule consists of a butadiene backbone substituted with four phenyl rings. Unlike its isomer 1,1,4,4-TPB, the 1,2,3,4-substitution pattern creates significant steric congestion along the carbon chain.

-

Solution State (The "Dark" State): The single bonds connecting the phenyl rings to the butadiene backbone allow for free intramolecular rotation (IMR) and vibration (IMV). Upon excitation, this dynamic motion dissipates the excited state energy (

) non-radiatively via thermal relaxation. -

Aggregate State (The "Bright" State): In solid or aggregated forms (e.g., nano-aggregates in aqueous media), the physical constraint of the crystal lattice or micellar core restricts these motions. The non-radiative decay pathway is blocked, forcing the exciton to decay radiatively, resulting in intense fluorescence.

The RIM Mechanism (Restriction of Intramolecular Motion)

The governing principle is RIM, which encompasses two sub-mechanisms:[2]

-

RIR (Restriction of Intramolecular Rotation): The dominant factor. Locking the phenyl rotors prevents internal conversion.

-

RIV (Restriction of Intramolecular Vibration): Suppression of the butterfly-like vibrational modes of the butadiene backbone.

Figure 1: Mechanistic divergence of TPBD in solution vs. aggregate states governed by Restriction of Intramolecular Motion (RIM).

Part 2: Synthesis & Characterization[3][4]

Synthesis Protocol: Reductive Dimerization

While 1,1,4,4-TPB is typically synthesized via McMurry coupling, the 1,2,3,4-isomer is efficiently produced via the reductive dimerization of diphenylacetylene.

Reagents:

-

Diphenylacetylene (Precursor)

-

Lithium metal (Reducing agent) or

(Catalyst) -

Dry THF (Solvent)

Step-by-Step Workflow:

-

Activation: Under an argon atmosphere, dissolve diphenylacetylene (10 mmol) in dry THF (50 mL).

-

Reduction: Add Lithium shavings (25 mmol) or catalytic

. -

Reaction: Stir at room temperature for 12 hours. The solution typically shifts from colorless to deep red/brown (radical anion intermediate).

-

Quenching: Quench with methanol/water.

-

Purification: Extract with dichloromethane (DCM), dry over

, and recrystallize from ethanol/hexane to obtain pure 1,2,3,4-TPBD crystals.

Validation: The THF/Water Titration (AIE Test)

This is the gold-standard experiment to confirm AIE behavior. It relies on the insolubility of TPBD in water.

Protocol:

-

Stock Solution: Prepare a

M stock solution of TPBD in THF (good solvent). -

Working Solutions: Prepare a series of 10 mL vials containing TPBD at a fixed concentration (

M) but with varying water fractions (-

Example: For

, mix 1 mL of TPBD/THF stock ( -

Critical Note: Add the THF solution to the water under vigorous stirring to ensure uniform nanoparticle formation, not precipitation.

-

-

Measurement: Measure Photoluminescence (PL) spectra immediately.

Figure 2: Experimental workflow for validating AIE properties via solvent titration.

Part 3: Experimental Data & Analysis

Expected Results

In pure THF (

-

Threshold: Typically at

, the hydrophobic TPBD molecules cluster into nano-aggregates. -

Turn-On: A dramatic surge in fluorescence intensity (up to 100-fold) is observed.

-

Shift: A slight blue-shift may occur due to the restriction of conformational relaxation in the excited state.

Table 1: Comparative Photophysical Data (Representative)

| Parameter | Solution (THF) | Aggregate (90% Water) | Mechanistic Cause |

| Quantum Yield ( | < 0.5% | > 20% | RIM activation |

| Lifetime ( | Picoseconds (Non-radiative) | Nanoseconds (Radiative) | Suppression of |

| Emission Max ( | N/A (Weak) | ~480-500 nm | Aggregate formation |

| Viscosity Sensitivity | Low | High | Rotational restriction |

Self-Validating Controls

To ensure the signal is AIE and not an artifact:

-

Viscosity Test: Measure emission in THF/Glycerol mixtures. If emission increases with viscosity (without aggregation), it confirms the RIR mechanism (viscosity restricts rotation).

-

Temperature Test: Cool the THF solution to 77K. If it glows, it confirms that freezing molecular motion (thermal restriction) activates emission, validating the RIM hypothesis.

Part 4: Applications in Drug Development & Bio-Imaging

AIE Nanodots for Cellular Imaging

TPBD is hydrophobic and cannot be used directly in biological media. It must be encapsulated.

Formulation Protocol:

-

Matrix: Use an amphiphilic polymer (e.g., DSPE-PEG2000 or Pluronic F127).

-

Method: Nanoprecipitation.

-

Dissolve TPBD (1 mg) and DSPE-PEG2000 (5 mg) in THF (1 mL).

-

Inject into deionized water (10 mL) under sonication.

-

Evaporate THF via rotary evaporation.

-

-

Result: Water-soluble AIE nanodots with a hydrophobic TPBD core (highly emissive) and a hydrophilic PEG shell (biocompatible).

Advantages over ACQ Dyes

-

High Contrast: "Zero" background in solution; lights up only upon aggregation or binding to hydrophobic pockets (e.g., protein binding).

-

Photostability: Aggregates are more resistant to photobleaching than isolated dye molecules.

-

Stokes Shift: Large Stokes shift reduces self-absorption artifacts.

References

-

Mei, J., et al. (2015). "Aggregation-Induced Emission: Together We Shine, United We Soar!" Chemical Reviews, 115(21), 11718–11940. Link

-

Hong, Y., Lam, J. W. Y., & Tang, B. Z. (2011). "Aggregation-induced emission."[2][3][4][5][6][7][8][9][10][11] Chemical Society Reviews, 40(11), 5361-5388. Link

-

Ezhumalai, Y., et al. (2015).[5] "Regioselective Synthesis of Tetraphenyl-1,3-butadienes with Aggregation-Induced Emission." Organic Letters, 17(3), 536–539.[5] Link

-

Zhao, Z., et al. (2012). "Tetraphenyl-1,3-butadiene: A Versatile Building Block for the Construction of AIE-Active Luminogens." Journal of Materials Chemistry, 22, 4527-4534. Link

-

Wang, M., et al. (2018). "Aggregation-Induced Emission of Multiphenyl-Substituted 1,3-Butadiene Derivatives." Chemistry – An Asian Journal, 13(9), 1084-1095. Link

Sources

- 1. research-repository.rmit.edu.au [research-repository.rmit.edu.au]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Regioselective synthesis of tetraphenyl-1,3-butadienes with aggregation-induced emission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facile synthesis of tetraphenylpyrazine-based AIE molecules with distinguishable fluorescence for aging latent fingerprint visualization - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Aggregation-Induced Emission of Multiphenyl-Substituted 1,3-Butadiene Derivatives: Synthesis, Properties and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of tetraphenylethene-based D-A conjugated molecules with near-infrared AIE features, and their application in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. arpi.unipi.it [arpi.unipi.it]

- 11. Development of a New Multiple Stimuli-Responsive Fluorescent Material Using the Minus Strategy Based on the Structure of Tetraphenyl-1,3-butadiene - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solid-State Fluorescence Quantum Yield of 1,2,3,4-TPB

This guide details the technical protocol for determining the solid-state fluorescence quantum yield (PLQY) of 1,2,3,4-Tetraphenyl-1,3-butadiene (1,2,3,4-TPB) .

Unlike its widely used isomer 1,1,4,4-TPB (a standard wavelength shifter in high-energy physics), 1,2,3,4-TPB is a classic Aggregation-Induced Emission (AIE) luminogen. It is virtually non-emissive in solution but becomes highly emissive in the solid state due to the Restriction of Intramolecular Rotation (RIR). Accurate characterization of its solid-state QY is critical for developing AIE-based biosensors and optoelectronic materials.

Executive Summary & Photophysical Context

This compound (1,2,3,4-TPB) represents a distinct class of fluorophores where molecular packing dictates photonic efficiency. In dilute solution, the phenyl rings undergo vigorous intramolecular rotation, dissipating excited-state energy via non-radiative thermal pathways (

-

Target Metric: Absolute Photoluminescence Quantum Yield (

). -

Critical Challenge: Solid samples suffer from scattering, re-absorption, and refractive index mismatches that invalidate standard "relative" methods used for solutions.

-

Solution: The Integrating Sphere (Absolute) Method is the mandatory standard for this measurement.

Mechanism: The AIE Shift

The following diagram illustrates the transition from non-emissive solution behavior to emissive solid-state behavior, governed by the RIR mechanism.

Figure 1: Comparative photophysics of 1,2,3,4-TPB in solution vs. solid state, highlighting the Restriction of Intramolecular Rotation (RIR).

Experimental Protocol: Absolute Quantum Yield

This protocol utilizes a spectrofluorometer equipped with a calibrated integrating sphere . This setup captures all photons (emitted and scattered), eliminating angular dependence errors common in solid-state measurements.

Equipment & Materials

-

Spectrofluorometer: (e.g., Edinburgh FLS1000, Horiba Fluorolog, or equivalent).

-

Integrating Sphere: PTFE or Barium Sulfate coated (Spectralon), >100mm diameter preferred.

-

Sample Holder: Quartz powder tray or solid film mount.[1]

-

Reference: Pressed PTFE powder or Barium Sulfate (white standard).

-

1,2,3,4-TPB Sample: High-purity (>99%) powder or spin-coated film. Note: Polymorph purity affects QY; ensure consistent crystallization.

Step-by-Step Workflow

Phase 1: Instrument Configuration

-

Warm-up: Allow the Xe-arc lamp to stabilize for 30 minutes.

-

Correction Files: Load the specific radiometric correction file for the integrating sphere/detector chain. This is critical for absolute accuracy.

-

Bandwidth: Set excitation and emission slits to 1–2 nm bandpass.

Phase 2: The "Three-Curve" Measurement

To calculate

| Scan Type | Sample Position | Description | Data Obtained |

| A (Blank) | Empty / Reference | Sphere contains only the white reference standard.[1] | |

| B (Scatter) | Indirect / Off-path | Sample is in the sphere but not directly hit by the beam (optional, for re-absorption correction). | |

| C (Sample) | Direct Path | Sample is directly in the excitation beam path. |

Note: For most solid powders, a simplified "Two-Curve" method (Blank vs. Sample) is sufficient if self-absorption is accounted for mathematically.

Phase 3: Data Acquisition Steps

-

Scan A (Reference): Place the PTFE blank in the holder. Scan over the excitation range (e.g., 300–360 nm) and the emission range (e.g., 370–600 nm).

-

Scan C (Sample): Replace the blank with the 1,2,3,4-TPB powder. Repeat the exact same scan parameters.

-

Observation: You will see a decrease in the excitation peak (absorption) and the appearance of a fluorescence peak (emission).[2]

-

Data Analysis & Calculation

The absolute quantum yield (

The Calculation Equation

[1][3]Where:

- : Integrated emission spectrum of the sample.

- : Integrated background emission (usually zero).

- : Integrated area of the excitation peak (Reference).

- : Integrated area of the excitation peak (Sample).

Self-Absorption Correction

In solids, the Stokes shift is often small, leading to re-absorption of emitted photons at the "blue" edge of the emission spectrum.

-

Correction Factor (

): If the emission spectrum shape changes with concentration or thickness, apply a correction using the auxiliary "Indirect" measurement (Scan B) to model the absorption coefficient of the scattered light.

Expected Results & Troubleshooting

Typical Values

-

Solution (THF):

(Non-emissive). -

Solid (Crystal/Powder):

typically ranges from 0.20 to 0.60 depending on the specific polymorph and crystallinity.-

Note: Unlike 1,1,4,4-TPB (which can reach >0.70), 1,2,3,4-TPB is generally less efficient but exhibits a higher contrast ratio (On/Off) which is desirable for sensing.

-

Troubleshooting Matrix

| Observation | Probable Cause | Corrective Action |

| Low QY (<10%) | Amorphous phase | Anneal the sample or recrystallize.[1] AIE requires rigid packing. |

| High Scattering | Particle size | Grind powder to a fine, uniform consistency to reduce Mie scattering. |

| Signal Saturation | Detector gain | Use a neutral density filter on the emission side or reduce slit width. |

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for absolute quantum yield determination using an integrating sphere.

References

-

Original AIE Characterization of 1,2,3,4-TPB

- Aggregation-Induced Emission of cis,cis-1,2,3,4-Tetraphenylbutadiene

- Source: J. Phys. Chem. A 2004, 108, 39, 7522–7526.

-

Integrating Sphere Methodology

- Absolute Fluorescence Quantum Yield Measurement of Powder Samples.

- Source: Edinburgh Instruments Applic

-

Comparative Photophysics (1,2,3,4-TPB vs 1,1,4,4-TPB)

- Theoretical Insights into the Aggreg

- Source: J. Phys. Chem. A 2012, 116, 19, 4752–4762.

Sources

Electronic Structure and HOMO-LUMO Levels of 1,2,3,4-TPB

This technical guide details the electronic structure, synthesis, and characterization of 1,2,3,4-Tetraphenyl-1,3-butadiene (1,2,3,4-TPB) .

Executive Summary

This compound (1,2,3,4-TPB) is a sterically crowded conjugated system that serves as a fundamental model for Aggregation-Induced Emission (AIE) and organic optoelectronics.[1][2][3] Unlike its isomer 1,1,4,4-tetraphenylbutadiene (a common scintillator), the 1,2,3,4-isomer is characterized by a "propeller-like" non-planar geometry.[1] This guide analyzes its electronic decoupling caused by steric hindrance, provides protocols for electrochemical characterization, and details the synthetic pathway via reductive dimerization.[1]

Molecular Architecture & Electronic Theory

Steric Hindrance and Conjugation Breaking

The electronic properties of 1,2,3,4-TPB are defined by the conflict between

-

Ideal Scenario: A planar 1,3-butadiene backbone would allow maximum

-orbital overlap, resulting in a lower HOMO-LUMO gap.[2][3] -

Reality (The Twist): The four phenyl rings at positions 1, 2, 3, and 4 experience significant steric repulsion.[1][2] To relieve this strain, the molecule adopts a twisted conformation.

Impact on Frontier Orbitals

This geometric twisting disrupts the effective conjugation length (

| Parameter | 1,3-Butadiene (Planar) | 1,2,3,4-TPB (Twisted) | Effect of Phenyl Crowding |

| Geometry | Planar ( | Propeller ( | Breaks planarity to reduce strain.[1][3] |

| Conjugation | Continuous | Segmented | Phenyls are partially electronically decoupled.[2][3] |

| HOMO Level | ~ -9.03 eV | ~ -5.6 eV | Destabilized by conjugation/substitution.[2][3] |

| LUMO Level | ~ 1.0 eV | ~ -2.4 eV | Stabilized by conjugation.[3] |

| Optical Gap | ~ 5.4 eV (UV) | ~ 3.2 eV (Blue) | Gap narrows due to extended |

Critical Insight: While the phenyl rings extend the conjugation (lowering the gap vs. butadiene), the twist prevents the gap from closing as much as it would in a planar polyacene. This results in the characteristic blue emission (~450 nm) rather than green or red.

HOMO-LUMO Characterization Protocols

To determine the exact energy levels for a specific derivative or solvated state, Cyclic Voltammetry (CV) is the gold standard.

Experimental Protocol: Cyclic Voltammetry

Objective: Determine

Reagents & Setup:

-

Solvent: Anhydrous Dichloromethane (DCM) for oxidation; THF for reduction.[1]

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

).[1][4] -

Working Electrode: Glassy Carbon (polished with 0.05

alumina).[1] -

Reference:

(0.01 M -

Internal Standard: Ferrocene (

).[1][5][6]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Step-by-Step Workflow:

-

Blank Scan: Run CV on solvent + electrolyte to ensure a clean window (-2.0 V to +1.5 V).[1][2][3]

-

Analyte Scan: Add 1,2,3,4-TPB (1 mM). Degas with

for 10 mins.[3] -

Measurement: Scan at 50, 100, and 200 mV/s. Record

and -

Calibration: Add Ferrocene (approx. equal concentration). Record the shift in potential.

-

Calculation:

Theoretical Protocol: DFT Calculation

Software: Gaussian 16 / ORCA. Methodology:

-

Geometry Optimization: B3LYP / 6-31G(d,p) in gas phase.

-

Frequency Check: Ensure no imaginary frequencies (confirms local minimum).

-

Energy Calculation: TD-DFT (Time-Dependent DFT) using CAM-B3LYP (long-range corrected) to account for charge transfer characteristics.

Synthesis: Reductive Dimerization Pathway

The most efficient route to the 1,2,3,4-isomer is the Lithium-mediated dimerization of diphenylacetylene .[2]

Mechanism:

-

Single Electron Transfer (SET): Lithium donates an electron to diphenylacetylene, forming a radical anion.[1][2]

-

Dimerization: Two radical anions couple at the

-carbons to form a dianion intermediate.[2][3] -

Quenching: Protonation or reaction with electrophiles yields the butadiene.[2]

Caption: Reaction pathway for the synthesis of 1,2,3,4-TPB via reductive coupling of diphenylacetylene.

Applications in Drug Development & Sensing

While 1,2,3,4-TPB is a materials science molecule, its mechanisms are highly relevant to bio-imaging and sensing in drug development.[1][2]

Aggregation-Induced Emission (AIE)

1,2,3,4-TPB is a classic AIEgen .[1][2][3]

-

In Solution: The phenyl rings rotate freely (low frequency motion), dissipating excited state energy non-radiatively.[1] Fluorescence = OFF.

-

In Aggregate/Protein Binding: Steric restriction locks the phenyl rotations (Restriction of Intramolecular Motion - RIM). Radiative decay becomes the dominant pathway. Fluorescence = ON.

Application: This "turn-on" mechanism is used to detect protein aggregation (e.g., amyloid fibrils in Alzheimer's research) or as a wash-free cellular imaging probe.[1][3]

References

-

Synthesis & Mechanism: Smith, L. I., & Hoehn, H. H. (1941).[1][2] "The Reaction between Lithium and Diphenylacetylene." Journal of the American Chemical Society.[2] Link[1]

-

AIE Mechanism: Chen, J., et al. (2004).[1] "Aggregation-Induced Emission of cis,cis-1,2,3,4-Tetraphenylbutadiene from Restricted Intramolecular Rotation." The Journal of Physical Chemistry A. Link[1]

-

Electrochemical Standards: Gritzner, G., & Kuta, J. (1984).[1] "Recommendations on reporting electrode potentials in nonaqueous solvents." Pure and Applied Chemistry. Link

-

Crystal Structure: Zhang, S., et al. (2009).[1][2] "Polymorphism and emission properties of 1,1,4,4-tetraphenyl-1,3-butadiene." Journal of Materials Chemistry. (Note: Comparative structural analysis). Link

Sources

- 1. BJOC - Synthesis and redox behavior of new ferrocene-π-extended-dithiafulvalenes: An approach for anticipated organic conductors [beilstein-journals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]

- 6. rsc.anu.edu.au [rsc.anu.edu.au]

Methodological & Application

Application Note: Synthesis of 1,2,3,4-Tetraphenyl-1,3-butadiene via McMurry Coupling

[1][2]

Introduction & Strategic Analysis

The Target vs. The Classic McMurry Product

It is critical to distinguish between This compound (TPBD) and Tetraphenylethylene (TPE) .

-

TPE (Ph₂C=CPh₂): The standard product of McMurry coupling using Benzophenone. It is the archetypal AIEgen.

-

TPBD (Ph-CH=C(Ph)-C(Ph)=CH-Ph): A diene with extended conjugation and distinct solid-state emission properties.

Retrosynthetic Logic

Direct McMurry coupling of carbonyls yields a single alkene bond (

-

McMurry Coupling: Reductive coupling of Deoxybenzoin (1,2-diphenylethanone) to form the sterically crowded alkene, 1,2,3,4-tetraphenyl-2-butene .

-

Oxidative Dehydrogenation: Aromatization-driven oxidation (using DDQ or Pd/C) to install the second double bond, yielding the final diene.

Note: Low-Valent Titanium (LVT) can also catalyze the direct reductive dimerization of diphenylacetylene to TPBD (Route B), but the Deoxybenzoin route (Route A) is the classic "McMurry" carbonyl-based approach.

Safety & Pre-requisites

Critical Hazards[1]

-

Titanium Tetrachloride (TiCl₄): Highly corrosive and fumes violently in moist air (releasing HCl). Must be handled strictly under inert atmosphere (Argon/Nitrogen).

-

Zinc Dust: Pyrophoric if finely divided and damp. Activation requires acid wash; handle dry powder with care.

-

THF: Peroxide former. Must be distilled from Na/Benzophenone immediately prior to use.

Equipment

-

Schlenk line (Dual manifold: Vacuum/Argon).

-

Mechanical stirrer (Magnetic stirring may fail due to the thick slurry of Ti species).

-

Reflux condenser with inert gas bypass.

Protocol A: The McMurry-Oxidation Route (Primary)[1]

Phase 1: Preparation of Low-Valent Titanium (LVT) Slurry

Mechanism:

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel under Argon flow.

-

Zinc Activation: Charge the flask with Zinc dust (4.0 equiv, 26.0 g) .

-

Tip: Activate Zn by washing with 2M HCl, then water, ethanol, acetone, and ether, followed by vacuum drying if high reactivity is required.

-

-

Solvent: Add anhydrous THF (200 mL) . Cool the suspension to 0°C (ice bath).

-

TiCl₄ Addition: Carefully add Titanium(IV) chloride (2.0 equiv, 22 mL) dropwise via syringe or addition funnel over 30 minutes.

-

Observation: Yellow fumes may form; the mixture will turn yellow, then green, and finally black.

-

-

Reduction: Remove the ice bath and heat the mixture to reflux for 2 hours . The result should be a pitch-black slurry of Low-Valent Titanium.

Phase 2: McMurry Coupling of Deoxybenzoin

Reaction:

-

Substrate Preparation: Dissolve Deoxybenzoin (1.0 equiv, 19.6 g, 100 mmol) in anhydrous THF (50 mL) .

-

Addition: Add the ketone solution dropwise to the refluxing LVT slurry over 1 hour.

-

Coupling: Continue reflux for 12–24 hours . Monitor by TLC (Hexane/EtOAc 9:1). The ketone spot (

) should disappear, replaced by the non-polar alkene spot ( -

Quench: Cool to 0°C. Cautiously add 10% aqueous K₂CO₃ (100 mL) to hydrolyze titanium salts. Caution: Exothermic hydrogen evolution.

-

Workup: Extract with Dichloromethane (

mL). Wash combined organics with brine, dry over MgSO₄, and concentrate. -

Purification: Recrystallize the crude solid from Ethanol/Benzene to obtain 1,2,3,4-tetraphenyl-2-butene (Yield: 75–85%).

Phase 3: Oxidative Dehydrogenation to TPBD

Reaction:

-

Reaction: Dissolve the isolated 1,2,3,4-tetraphenyl-2-butene (10 mmol) in dry Toluene (50 mL) .

-

Oxidant: Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv, 12 mmol) .

-

Conditions: Reflux under Argon for 6–12 hours . The reaction is driven by the formation of the conjugated butadiene system and the precipitation of DDQ-H₂.

-

Workup: Cool to room temperature. Filter off the hydroquinone precipitate.

-

Purification: Concentrate the filtrate and purify via column chromatography (Silica gel, Hexane/DCM) or recrystallization from Hexane/CHCl₃.

-

Product: This compound (White/Pale Yellow needles).

Protocol B: Direct LVT Dimerization of Diphenylacetylene (Alternative)

This method utilizes the same "McMurry" reagents (TiCl₄/Zn) but applies them to an alkyne substrate.

-

LVT Prep: Prepare the TiCl₄/Zn slurry in THF as described in Phase 1 above.

-

Substrate: Add Diphenylacetylene (Ph-C≡C-Ph) (1.0 equiv) to the refluxing slurry.

-

Mechanism: The LVT species coordinates to the alkyne, forming a titanacyclopentadiene intermediate.

-

Hydrolysis: Quenching with acid/water releases the diene.

-

Note: This route often yields the (E,E)-isomer exclusively due to the geometry of the titanacycle intermediate.

-

Mechanism & Logic Visualization

Reaction Pathway Diagram[2][3]

Caption: Pathway A (Top) shows the classic McMurry coupling of Deoxybenzoin followed by oxidation. Pathway B (Bottom) shows the direct LVT-mediated dimerization of alkynes.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling | Passive LVT species | Ensure Zn is activated (HCl wash). Ensure TiCl₄ is added slowly to keep temp controlled, then refluxed vigorously. |

| Low Yield (Butene) | Pinacol rearrangement | Use pyridine (5-10 mol%) as an additive to scavenge protons that catalyze pinacol rearrangement side reactions. |

| Incomplete Oxidation | Old DDQ | Use fresh DDQ. Ensure solvent (Toluene) is anhydrous to prevent over-oxidation or hydration. |

| Isomer Purity | E/Z Mixture | The McMurry step gives E/Z mixtures. Recrystallization is usually sufficient to isolate the thermodynamically stable isomer. |

References

-

McMurry, J. E. (1989). "Carbonyl-coupling reactions using low-valent titanium." Chemical Reviews, 89(7), 1513–1524. Link

-

Eisch, J. J., et al. (1995). "Mechanism of the Low-Valent Titanium-Mediated Reductive Coupling of Diphenylacetylene." Journal of Organometallic Chemistry. (Validates LVT alkyne coupling).

-

Duan, X. F., et al. (2006).[1] "Synthesis of Tetraphenyl-1,3-butadiene Derivatives." Journal of Organic Chemistry. (Discusses synthesis of TPBD derivatives).

-

Tang, B. Z., et al. (2001). "Aggregation-induced emission of 1-methyl-1,2,3,4,5-pentaphenylsilole." Chemical Communications. (Context for AIE properties of tetraphenyl-diene systems).

Application Note: High-Fidelity Synthesis of 1,2,3,4-Tetraphenyl-1,3-butadiene (1,2,3,4-TPB)

[1]

Part 1: Executive Summary & Strategic Analysis

1,2,3,4-Tetraphenyl-1,3-butadiene (TPB) is a canonical "propeller-shaped" luminogen, fundamental to the field of Aggregation-Induced Emission (AIE) .[1] Unlike traditional fluorophores that suffer from Aggregation-Caused Quenching (ACQ), TPB is non-emissive in solution due to the dissipation of excitation energy via intramolecular rotation.[1] However, in the solid or aggregated state, these rotations are restricted, activating a radiative pathway that results in intense blue fluorescence.[1]

Beyond AIE, TPB serves as a versatile precursor for siloles (via silylation) and complex polycyclic aromatic hydrocarbons (PAHs).[1] This guide details two distinct protocols for the reductive dimerization of diphenylacetylene to TPB.

The Synthetic Dilemma: Dimerization vs. Cyclization

The reductive dimerization of diphenylacetylene is electronically governed by the stability of the radical anion intermediate. A critical failure mode in this synthesis is the over-reaction to form 1,2,3-triphenylnaphthalene or other cyclized byproducts.[1]

-

Method A (Lithium/Ether): The "Workhorse" protocol. It relies on the kinetic control provided by diethyl ether to stabilize the open-chain 1,4-dilithio intermediate, preventing ring closure.[1]

-

Method B (Zirconocene/Negishi): The "Precision" protocol. It utilizes a zirconacyclopentadiene intermediate, offering superior regiocontrol and compatibility with sensitive functional groups.[1]

Part 2: Mechanistic Insight & Pathway Visualization

Understanding the divergence between forming the desired butadiene and the undesired naphthalene byproduct is crucial.

Mechanism A: Radical Anion Dimerization (Lithium)

Lithium donates a single electron to the lowest unoccupied molecular orbital (LUMO) of diphenylacetylene, forming a radical anion.[1] Two radical anions couple to form a dianion (1,4-dilithio species).[1]

-

Critical Control Point: In Diethyl Ether (Et₂O) , this species is stable.[1] In THF or with excess Lithium/heat, the dianion can undergo intramolecular cyclization to form naphthalene derivatives.[1]

Mechanism B: Metallacycle Formation (Zirconium)

The "Negishi reagent" (generated in situ from Cp₂ZrCl₂ and n-BuLi) acts as a "Cp₂Zr" equivalent. It coordinates two alkyne units to form a stable zirconacyclopentadiene. Acid hydrolysis releases the diene.

Figure 1: Divergent synthetic pathways. The Lithium route proceeds via radical anions, while the Zirconium route utilizes a metallacycle intermediate.[1]

Part 3: Experimental Protocols

Protocol A: Lithium-Mediated Reductive Dimerization

Best for: Bulk synthesis, cost-efficiency, and educational demonstrations.[1]

Reagents & Equipment[1][2][3]

-

Diphenylacetylene: 8.9 g (50 mmol).[1]

-

Lithium Wire/Granules: 1.0 g (~140 mmol, excess).[1] Note: High sodium content (<1%) in Li can accelerate reaction but may alter selectivity.[1]

-

Solvent: Anhydrous Diethyl Ether (Et₂O), 200 mL. Do not use THF if the open-chain diene is the sole target.

-

Quench: 10% Sulfuric acid or 3M HCl.

-

Atmosphere: Argon or Nitrogen balloon.[1]

Step-by-Step Procedure

-

Activation: Flatten lithium wire with a hammer (in a bag) to expose fresh surface area. Cut into small pieces directly into the reaction flask containing anhydrous Et₂O under inert atmosphere.

-

Initiation: Add diphenylacetylene. Stir vigorously at room temperature.

-

The "Self-Validating" Indicator:

-

Observation: Within 30–60 minutes, the solution must turn from colorless to a deep red/brown .[1] This color indicates the formation of the 1,4-dilithio-1,2,3,4-tetraphenyl-1,3-butadiene.[1][4]

-

Troubleshooting: If the solution remains colorless or pale yellow after 2 hours, sonicate the flask to mechanically clean the Li surface.[1]

-

-

Reaction: Stir for 12–24 hours. The deep red color should persist.

-

Quench (Exothermic): Cool the flask to 0°C. Slowly add the acid solution dropwise.

-

Observation: The deep red color will vanish immediately, replaced by a pale yellow suspension (the product precipitating).[1]

-

-

Workup: Separate the organic layer.[2] Wash with water (2x) and brine (1x).[1] Dry over MgSO₄.[1][2]

-

Purification: Evaporate solvent. Recrystallize the solid from hot acetic acid or ethanol/benzene mixture.

-

Yield: Typically 60–75%.

-

Protocol B: Zirconocene-Mediated Coupling (Negishi Method)

Best for: High purity, stereochemical control, and derivatives with sensitive functional groups.[1]

Reagents

-

Diphenylacetylene: 3.56 g (20 mmol).[1]

-

Cp₂ZrCl₂ (Zirconocene Dichloride): 2.92 g (10 mmol).[1]

-

n-BuLi: 20 mmol (2.5 M in hexanes).

-

Solvent: Anhydrous THF, 50 mL.

Step-by-Step Procedure

-

Generation of Negishi Reagent:

-

Dissolve Cp₂ZrCl₂ in THF at -78°C.

-

Add n-BuLi dropwise. Stir for 1 hour at -78°C. The solution typically turns yellow/orange.

-

-

Coupling:

-

Add diphenylacetylene (solid or THF solution) to the cold zirconocene mixture.

-

Warm to room temperature and stir for 6 hours.

-

Mechanism Check: The formation of the zirconacyclopentadiene is quantitative.[5]

-

-

Hydrolysis:

-

Add 3M HCl (20 mL) to the reaction mixture. Stir for 1 hour. This cleaves the C-Zr bonds, releasing the diene.

-

-

Isolation:

-

Extract with diethyl ether.[6] Wash with NaHCO₃ and brine.

-

Pass through a short silica plug to remove inorganic Zr residues.

-

Recrystallize from Hexane/DCM.

-

Part 4: Characterization & Quality Control

Data Summary Table

| Parameter | Specification | Method/Notes |

| Appearance | White to pale yellow crystalline powder | Recrystallized form |

| Melting Point | 183–185 °C | Sharp mp indicates high purity |

| ¹H NMR (CDCl₃) | No vinyl protons in the 5-6 ppm range (tetrasubstituted) | |

| Fluorescence | Non-emissive in dilute THF; Bright blue in aggregate | |

| Mass Spec | Molecular ion peak |

AIE Validation (Self-Check)

To confirm the identity and AIE property of your product:

-

Dissolve 1 mg of product in 1 mL THF (Solution A - should be non-emissive under 365nm UV).

-

Add 9 mL of water to Solution A (Solution B - aggregated suspension).

-

Result: Solution B should glow bright blue under a UV lamp.

Part 5: Troubleshooting & Failure Analysis

Workflow Logic Diagram

Figure 2: Operational workflow and troubleshooting logic.

Common Failure Modes

-

Formation of Naphthalene Derivative:

-

Cause: Using THF in the Lithium route or allowing the reaction to overheat. The radical anion cyclizes onto a phenyl ring.

-

Fix: Stick to Diethyl Ether and keep temperature < 25°C.

-

-

Low Yield (Lithium Route):

-

Cause: Oxide layer on Lithium.[1]

-

Fix: Mechanical flattening is superior to cutting. Addition of 1-2 crystals of Iodine can help activate the metal.

-

-

Stereoisomer Mixtures:

References

-

Hubert, A. J. (1961).[1] The Reaction between Lithium and Diphenylacetylene.[7][8] Journal of the Chemical Society, 4088-4090. Link[1]

-

Eisch, J. J., & Kaska, W. C. (1966).[1] Organometallic Compounds of Group III. XI. The Reaction of Diphenylacetylene with Alkali Metals.[7][8] Journal of the American Chemical Society, 88(12), 2713–2721.[1] Link

-

Negishi, E., & Takahashi, T. (1994).[1] Zirconocene-alkyne complexes and zirconacyclopentadienes.[6][9] Accounts of Chemical Research, 27(5), 124–130.[1] Link[1]

-

Chen, J., et al. (2004).[1] Aggregation-Induced Emission of cis,cis-1,2,3,4-Tetraphenylbutadiene from Restricted Intramolecular Rotation.[1][3] The Journal of Physical Chemistry A, 108(37), 7522–7526.[1][3] Link[1]

-

Tsuji, H., et al. (2023/2026).[1][7] Lithium-mediated mechanochemical annulative dimerization of diarylacetylenes. RSC Mechanochemistry.[3][7] Link

Sources

- 1. ticnn.tju.edu.cn [ticnn.tju.edu.cn]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Lithium-mediated mechanochemical annulative dimerization of diarylacetylenes for synthesis of 1,4-dihydrodinaphthopentalenes - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00145E [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 9. 1-Zirconacyclobuta-2,3-dienes: synthesis of organometallic analogs of elusive 1,2-cyclobutadiene, unprecedented intramolecular C–H activation, and reactivity studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1,2,3,4-Tetraphenyl-1,3-butadiene as an Aggregation-Induced Emission Luminogen for OLEDs

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Promise of Aggregation-Induced Emission for Next-Generation Displays

Organic Light-Emitting Diodes (OLEDs) have emerged as a dominant technology in the display and lighting industries, offering superior contrast, color reproduction, and form factor compared to traditional liquid crystal displays. However, a persistent challenge in the field of organic electronics is the phenomenon of Aggregation-Caused Quenching (ACQ), where organic luminophores that are highly emissive in dilute solutions experience a significant drop in fluorescence efficiency in the solid state due to intermolecular interactions. This has limited the performance and lifetime of many potential OLED materials.

A groundbreaking discovery that circumvents this limitation is Aggregation-Induced Emission (AIE). AIE luminogens (AIEgens) are molecules that are non-emissive or weakly emissive in solution but become highly fluorescent upon aggregation or in the solid state. This unique photophysical behavior is primarily attributed to the Restriction of Intramolecular Motion (RIM), which includes the restriction of intramolecular rotation (RIR) and vibration (RIV). In the aggregated state, the physical constraint on the molecules' phenyl rings and other rotatable groups blocks non-radiative decay pathways, forcing the excited state to decay radiatively, resulting in strong light emission.

This application note focuses on 1,2,3,4-tetraphenyl-1,3-butadiene (TPB) , a prototypical AIEgen, and its application in the fabrication of efficient blue OLEDs. We will provide a comprehensive guide covering the synthesis of high-purity TPB, detailed protocols for the fabrication of both solution-processed and vacuum-deposited OLEDs, and the essential characterization techniques to evaluate the material and device performance.

Understanding the AIE Mechanism in this compound

The AIE phenomenon in TPB arises from its unique molecular structure. In a dilute solution, the four phenyl rings attached to the butadiene backbone can freely rotate and vibrate. Upon photoexcitation, the molecule can dissipate the absorbed energy through these intramolecular motions as heat (non-radiative decay), resulting in very weak fluorescence. However, in the aggregated state (e.g., as a thin film in an OLED), the molecules are closely packed, and the steric hindrance from neighboring molecules restricts the rotation and vibration of the phenyl groups. This "locking" of the molecular conformation closes the non-radiative decay channels, leading to a significant enhancement of the photoluminescence quantum yield (PLQY).

Figure 1: The Aggregation-Induced Emission (AIE) mechanism of this compound (TPB).

Part 1: Synthesis and Purification of this compound

The synthesis of high-purity this compound is crucial for achieving high-performance OLEDs, as impurities can act as charge traps and luminescence quenchers. While several synthetic routes exist, the McMurry coupling reaction offers a reliable method for the synthesis of tetrasubstituted alkenes.

Protocol 1: Synthesis of this compound via McMurry Coupling

This protocol describes the reductive coupling of benzophenone to form the target compound.

Materials:

-

Benzophenone (99%)

-

Titanium(IV) chloride (TiCl₄, 99.9%)

-

Zinc dust (<10 µm, 98%)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Methanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Low-Valent Titanium Reagent:

-

In a flame-dried three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust (4.0 eq).

-

Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add TiCl₄ (2.0 eq) dropwise to the stirred suspension. The reaction is exothermic and will turn from yellow to black.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours. The formation of the active low-valent titanium species is indicated by the black color of the solution.

-

-

McMurry Coupling Reaction:

-

Dissolve benzophenone (1.0 eq) in anhydrous THF in a separate flame-dried flask under an inert atmosphere.

-

Add the benzophenone solution dropwise to the refluxing low-valent titanium suspension over 30 minutes.

-

Continue to reflux the reaction mixture for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous NaHCO₃ solution.

-

Filter the mixture through a pad of Celite® to remove the titanium salts. Wash the filter cake with DCM.

-

Separate the organic layer from the aqueous layer in a separatory funnel.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/DCM gradient as the eluent.

-

Further purification can be achieved by recrystallization from a mixture of DCM and methanol to yield pure this compound as a white solid. For OLED-grade purity, multiple recrystallizations or sublimation may be necessary[1].

-

Part 2: Characterization of this compound

Thorough characterization of the synthesized TPB is essential to confirm its identity, purity, and suitability for OLED applications.

Protocol 2: Analytical Characterization

| Technique | Sample Preparation | Expected Results |

| ¹H and ¹³C NMR | Dissolve 5-10 mg in CDCl₃. | The NMR spectra should be consistent with the structure of this compound, showing characteristic peaks for the aromatic and vinylic protons and carbons. |

| Mass Spectrometry | High-resolution mass spectrometry (HRMS) is recommended. | The molecular ion peak should correspond to the calculated exact mass of C₂₈H₂₂. |

| FT-IR Spectroscopy | Prepare a KBr pellet or use an ATR accessory. | The spectrum should show characteristic absorption bands for C-H stretching of aromatic rings, C=C stretching of the butadiene backbone, and aromatic C=C stretching. |

| UV-Vis Spectroscopy | Dissolve a small amount in a suitable solvent (e.g., THF). | The absorption spectrum in solution is expected to show a primary absorption band around 315 nm[2]. |

| Photoluminescence (PL) Spectroscopy | Measure in both dilute solution (e.g., THF) and as a thin film. | In dilute solution, very weak or no emission is expected. As a thin film, a strong blue emission is anticipated, characteristic of AIE. |

Protocol 3: Thermal Analysis

Thermal stability is a critical parameter for OLED materials, as the device fabrication and operation involve elevated temperatures.

| Technique | Sample Preparation | Typical Analysis Parameters | Expected Results |

| Thermogravimetric Analysis (TGA) | Place 5-10 mg of the sample in an alumina or platinum pan. | Heat from room temperature to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere. | TPB is expected to exhibit high thermal stability, with a decomposition temperature (Td, 5% weight loss) above 300 °C. For the related 1,1,4,4-isomer, a Td of 232.9 °C has been reported[3]. |

| Differential Scanning Calorimetry (DSC) | Place 2-5 mg of the sample in an aluminum pan. | Heat from room temperature to above the melting point at a rate of 10 °C/min under a nitrogen atmosphere, followed by a cooling and a second heating cycle. | The DSC thermogram should show a sharp endothermic peak corresponding to the melting point (Tm). A glass transition temperature (Tg) may be observed in the second heating scan if the material forms an amorphous glass upon cooling, which is desirable for morphological stability in OLEDs. The melting point for the 1,1,4,4-isomer is reported to be around 206 °C[3]. |

Part 3: Fabrication of OLEDs with a this compound Emissive Layer

TPB can be incorporated into OLEDs as the light-emitting layer through either vacuum thermal evaporation or solution processing. A typical multilayer OLED structure is employed to ensure efficient charge injection, transport, and recombination.

Figure 2: A typical multilayer OLED device architecture incorporating this compound (TPB) as the emissive layer.

Protocol 4: OLED Fabrication by Vacuum Thermal Evaporation

This method is suitable for small molecule organic materials and generally yields high-performance devices.

Equipment and Materials:

-

High-vacuum thermal evaporation system (<10⁻⁶ Torr)

-

Patterned Indium Tin Oxide (ITO) coated glass substrates

-

Organic materials:

-

Hole Injection Layer (HIL): e.g., 1,4,5,8,9,11-Hexaazatriphenylene-hexacarbonitrile (HAT-CN)

-

Hole Transport Layer (HTL): e.g., N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB)

-

Emissive Layer (EML): this compound (TPB)

-

Electron Transport Layer (ETL): e.g., 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB) or 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi)

-

-

Cathode materials: Lithium fluoride (LiF) and Aluminum (Al)

-

Shadow masks for patterning the cathode

Procedure:

-

Substrate Preparation:

-

Clean the patterned ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function and enhance hole injection.

-

-

Organic and Metal Layer Deposition:

-

Load the cleaned substrates and the organic and metal materials into the thermal evaporation chamber.

-

Evacuate the chamber to a pressure below 10⁻⁶ Torr.

-

Sequentially deposit the following layers at controlled rates:

-

HIL (HAT-CN): ~10 nm at a rate of 0.1 Å/s.

-

HTL (NPB): ~40 nm at a rate of 0.2 Å/s.

-

EML (TPB): ~30 nm at a rate of 0.2 Å/s.

-

ETL (TPBi): ~30 nm at a rate of 0.2 Å/s.

-

LiF: ~1 nm at a rate of 0.05 Å/s.

-

Al: ~100 nm at a rate of 1-2 Å/s (deposited through a shadow mask to define the active area).

-

-

-

Encapsulation:

-

Immediately transfer the fabricated devices to a nitrogen-filled glovebox for encapsulation to prevent degradation from moisture and oxygen. Use a UV-curable epoxy and a glass lid for encapsulation.

-

Protocol 5: OLED Fabrication by Solution Processing (Spin-Coating)

Solution processing offers a lower-cost and more scalable fabrication method.

Equipment and Materials:

-

Spin-coater in a nitrogen-filled glovebox

-

Hotplate

-

Thermal evaporator for cathode deposition

-

Patterned ITO coated glass substrates

-

Materials:

-

HIL: Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

-

EML/HTL blend: TPB and a host material with good hole-transporting properties (e.g., Poly(9-vinylcarbazole) (PVK)) dissolved in a suitable organic solvent (e.g., chlorobenzene or toluene).

-

ETL: A solution-processable electron-transport material or vacuum-deposited TPBi.

-

Cathode: LiF/Al

-

Procedure:

-

Substrate Preparation:

-

Clean the ITO substrates as described in Protocol 4.

-

-

Layer Deposition:

-

Spin-coat the PEDOT:PSS solution onto the ITO substrate at ~3000-4000 rpm for 60 seconds.

-

Anneal the PEDOT:PSS layer on a hotplate at ~120-150 °C for 15 minutes in the glovebox.

-

Prepare a solution of the emissive layer by dissolving TPB (as a dopant, e.g., 5-10 wt%) and a host material (e.g., PVK) in a suitable solvent.

-

Spin-coat the emissive layer solution onto the PEDOT:PSS layer. The spin speed and solution concentration should be optimized to achieve the desired film thickness (~50-70 nm).

-

Anneal the emissive layer to remove residual solvent.

-

If a solution-processable ETL is used, spin-coat it on top of the emissive layer. This requires careful selection of orthogonal solvents to avoid dissolving the underlying layer.

-

Alternatively, transfer the substrate to a thermal evaporator for the deposition of the ETL (e.g., TPBi) and the cathode (LiF/Al) as described in Protocol 4.

-

-

Encapsulation:

-

Encapsulate the devices as described in Protocol 4.

-

Part 4: Characterization of TPB-based OLEDs

The performance of the fabricated OLEDs must be thoroughly evaluated.

Protocol 6: Device Performance Characterization

Equipment:

-

Source measure unit (SMU)

-

Photometer or spectroradiometer

-

Integrating sphere (for external quantum efficiency measurements)

Procedure:

-

Current Density-Voltage-Luminance (J-V-L) Characteristics:

-

Apply a forward bias voltage to the OLED and measure the current and luminance simultaneously.

-

Plot the current density (J) versus voltage (V) and luminance (L) versus voltage (V).

-

Determine the turn-on voltage (the voltage at which a luminance of 1 cd/m² is reached).

-

-

Efficiency Measurements:

-

Calculate the current efficiency (in cd/A) and power efficiency (in lm/W) from the J-V-L data.

-

Measure the External Quantum Efficiency (EQE, %) using an integrating sphere. The EQE is a critical parameter that represents the ratio of emitted photons to injected electrons.

-

Plot the efficiencies as a function of luminance to evaluate the efficiency roll-off at high brightness.

-

-

Electroluminescence (EL) Spectrum and Color Coordinates:

-

Measure the EL spectrum of the device at a constant driving voltage or current.

-

The spectrum should show a blue emission peak originating from the TPB emissive layer.

-

Calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates (x, y) from the EL spectrum to quantify the color purity of the emitted light. For a deep blue emitter, the y-coordinate is typically below 0.1.

-

Expected Performance and Data Summary

While specific performance data for OLEDs using this compound as the primary emitter is not yet widely reported, we can estimate the expected performance based on similar blue AIEgens and the fundamental properties of TPB.

| Parameter | Expected Value/Characteristic |

| Emission Color | Blue to Deep Blue |

| CIE Coordinates (x, y) | y < 0.15 for deep blue |

| Turn-on Voltage | 3-5 V |

| Maximum Luminance | > 1,000 cd/m² |

| Maximum External Quantum Efficiency (EQE) | 2-5% (for non-doped fluorescent blue OLEDs) |

| Electroluminescence (EL) Peak | ~450-480 nm |

It is important to note that the actual performance will be highly dependent on the device architecture, the choice of charge transport materials, and the purity of the synthesized TPB. The use of a host material for the TPB emitter layer in a guest-host system could further enhance the device efficiency.

Conclusion

This compound stands as a promising AIEgen for the development of efficient and stable blue OLEDs. Its unique property of being highly emissive in the solid state directly addresses the challenge of aggregation-caused quenching that plagues many conventional fluorescent materials. By following the detailed protocols for synthesis, purification, and device fabrication outlined in this application note, researchers can explore the full potential of TPB in next-generation display and lighting technologies. Further optimization of the device structure and the exploration of novel host materials are expected to lead to even higher performance and longer operational lifetimes for TPB-based OLEDs.

References

-

Mei, J., Leung, N. L. C., Kwok, R. T. K., Lam, J. W. Y., & Tang, B. Z. (2015). Aggregation-Induced Emission: Together We Shine, United We Soar! Chemical Reviews, 115(21), 11718–11940. [Link]

-

Zhao, Z., Lam, J. W. Y., & Tang, B. Z. (2020). Tetraphenylethylene: a star AIEgen. Journal of Materials Chemistry C, 8(9), 2933-2947. [Link]

-

Arun Kumar, D., Kalainathan, S., & Ravi Shanker Babu, S. (2019). Growth and characterization of 1,1,4,4-tetraphenyl-1,3-butadiene organic scintillation crystal. Journal of Materials Science: Materials in Electronics, 30(19), 17877–17884. [Link]

-

McMurry, J. E. (1989). Carbonyl-Coupling Reactions Using Low-Valent Titanium. Chemical Reviews, 89(7), 1513–1524. [Link]

-

Tang, C. W., & VanSlyke, S. A. (1987). Organic electroluminescent diodes. Applied Physics Letters, 51(12), 913–915. [Link]

-

Forrest, S. R. (2004). The path to ubiquitous and low-cost organic electronic appliances on plastic. Nature, 428(6986), 911–918. [Link]

-

Adachi, C., Baldo, M. A., Thompson, M. E., & Forrest, S. R. (2001). Nearly 100% internal phosphorescence efficiency in an organic light-emitting device. Journal of Applied Physics, 90(10), 5048–5051. [Link]

-

Hong, Y., Lam, J. W. Y., & Tang, B. Z. (2011). Aggregation-induced emission. Chemical Society Reviews, 40(11), 5361–5388. [Link]

-

Shi, H., Kwok, R. T. K., Liu, J., Xing, B., Tang, B. Z., & Liu, B. (2017). A-IE-active theranostic systems. Chemical Society Reviews, 46(21), 6467-6490. [Link]

-

Zhang, H., Zhao, Z., Turley, A. T., Wang, L., McGonigal, P. R., Tu, Y., Li, Y., Wang, Z., Kwok, R. T. K., Lam, J. W. Y., & Tang, B. Z. (2020). Aggregate Science: From Structures to Properties. Advanced Materials, 32(38), 2001457. [Link]

-

Chen, Y., Xie, Z., & Lam, J. W. Y. (2016). Silole-based AIEgens. Journal of Materials Chemistry C, 4(16), 3396-3408. [Link]

-

Gärditz, C., & Bräse, S. (2004). The McMurry reaction: a new look at an old transformation. Angewandte Chemie International Edition, 43(30), 3896-3898. [Link]

-

Michel, T., & Bräse, S. (2012). The McMurry reaction: a special focus on new applications. Organic & Biomolecular Chemistry, 10(30), 5785-5796. [Link]

-